molecular formula C10H16N2O B1333447 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde CAS No. 647824-51-9

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1333447
CAS No.: 647824-51-9
M. Wt: 180.25 g/mol
InChI Key: WQHXOHHEPNBXMF-UHFFFAOYSA-N
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Description

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of tert-butyl and dimethyl groups at positions 1 and 3, 5 respectively, and an aldehyde group at position 4

Scientific Research Applications

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl and dimethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid.

    Reduction: Formation of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Methanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole: Lacks the aldehyde group at position 4.

    1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Methanol: Contains a hydroxyl group instead of an aldehyde group at position 4.

    1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid: Contains a carboxylic acid group instead of an aldehyde group at position 4.

Uniqueness

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific reactions that other similar compounds cannot. This functional group also contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXOHHEPNBXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380299
Record name 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-51-9
Record name 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647824-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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